2-Methoxyphenylisocyanide
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Overview
Description
2-Methoxyphenylisocyanide is an organic compound characterized by the presence of an isocyanide functional group attached to a methoxy-substituted phenyl ring. This compound is known for its unique reactivity and versatility in organic synthesis, particularly in multicomponent reactions and as a building block for various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyphenylisocyanide typically involves the dehydration of formamides. One common method is the Ugi reaction, which employs phosphorus oxychloride and a tertiary amine such as triethylamine in dichloromethane. This reaction is exothermic and often requires cooling below zero degrees Celsius . Another green chemistry approach involves the use of tosyl chloride, sodium hydrogen carbonate, and water under micellar conditions at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield, purity, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyphenylisocyanide undergoes various chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to primary amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming urea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanide group under mild conditions.
Major Products:
Oxidation: Formation of 2-Methoxyphenylisocyanate.
Reduction: Formation of 2-Methoxyaniline.
Substitution: Formation of urea derivatives and other substituted products.
Scientific Research Applications
2-Methoxyphenylisocyanide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxyphenylisocyanide involves its reactivity with nucleophiles and electrophiles. The isocyanide group exhibits both nucleophilic and electrophilic character, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways depend on the specific reaction and the nature of the interacting species .
Comparison with Similar Compounds
Phenylisocyanide: Similar structure but lacks the methoxy group, resulting in different reactivity and applications.
2-Methoxyphenylisocyanate: An oxidized form of 2-Methoxyphenylisocyanide with distinct chemical properties and uses.
Benzylisocyanide: Contains a benzyl group instead of a methoxy-substituted phenyl ring, leading to variations in reactivity and applications.
Uniqueness: this compound is unique due to its methoxy substitution, which influences its electronic properties and reactivity. This makes it a valuable reagent in organic synthesis and a versatile building block for various applications .
Properties
IUPAC Name |
1-isocyano-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDZYTQQIUFJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20771-60-2 |
Source
|
Record name | 20771-60-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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